N-Fmoc-(+/-)-3-aminopent-4-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Fmoc derivatives, including compounds similar to N-Fmoc-(+/-)-3-aminopent-4-enal, typically involves the protection of amino acids using the Fmoc (fluorenylmethyloxycarbonyl) group. This protection strategy allows for the selective deprotection and coupling of amino acids in peptide synthesis, utilizing solid-phase synthesis techniques for efficient and controlled assembly of peptides (Carrasco et al., 2003).

Molecular Structure Analysis

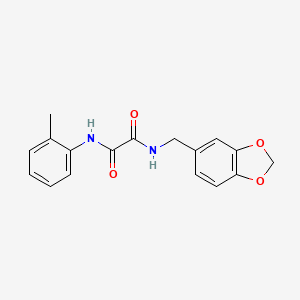

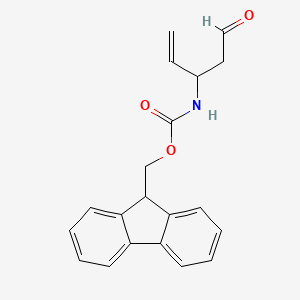

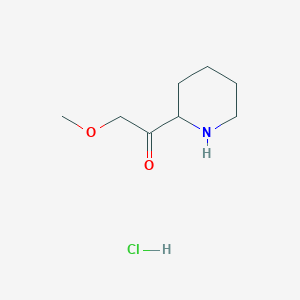

The molecular structure of N-Fmoc-(+/-)-3-aminopent-4-enal features a fluorenylmethyloxycarbonyl group protecting the amino group, making it stable under various conditions until deprotection is desired. The presence of the aldehyde group at the terminal end of the molecule allows for further functionalization and incorporation into larger molecules or peptide chains.

Chemical Reactions and Properties

N-Fmoc-(+/-)-3-aminopent-4-enal participates in various chemical reactions, including condensation reactions with other amino acids, peptide coupling reactions, and modifications of the aldehyde group. The Fmoc protection strategy is particularly useful in solid-phase peptide synthesis, where the amino acid can be efficiently coupled to growing peptide chains and then selectively deprotected without affecting other functional groups (Busnel et al., 2005).

Scientific Research Applications

Bio-inspired Building Blocks

N-Fmoc-protected amino acids, including variants like N-Fmoc-(+/-)-3-aminopent-4-enal, are significant in the field of bio-inspired building blocks. Their self-assembly features are notable due to the hydrophobicity and aromaticity of the Fmoc group. These characteristics promote the association of building blocks in various applications like cell cultivation, bio-templating, and drug delivery. The use of Fmoc-modified simple biomolecules has been extensively studied, indicating their potential in therapeutic, catalytic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Solid-Phase Synthesis of Peptides

N-Fmoc-Protected amino acids, including derivatives like N-Fmoc-(+/-)-3-aminopent-4-enal, are crucial for efficient solid-phase synthesis of peptides. This method is widely used for creating β-oligopeptides, and the Fmoc group's base sensitivity allows it to act as a protective group during synthesis, making it ideal for use in automated solid-phase peptide synthesis (Chang & Meienhofer, 2009).

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-14(11-12-22)21-20(23)24-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,12,14,19H,1,11,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHRKWYKVUXTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-3-aminopent-4-enal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)

![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)